(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)27-22)13-28(26)20-8-4-2-6-18(20)24/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBCWGCVYXJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
The target molecule integrates three critical subunits:
- A 1-benzofuran core with a methanone group at the 2-position.
- A (4-chlorophenyl)methanone substituent.
- A (2-chlorophenyl)sulfinylmethyl group at the 3-position.
The sulfinyl (–S(=O)–) group introduces chirality, necessitating stereoselective synthesis for enantiomerically pure forms.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic planning identifies three primary fragments for convergent synthesis:
| Fragment | Role | Key Bond Formation |
|---|---|---|
| 1-Benzofuran-2-yl core | Central heterocycle | Cyclization of diols/alkynes |
| 4-Chlorophenyl methanone | Electrophilic acylation source | Friedel-Crafts acylation |
| 2-Chlorophenylsulfoxide | Sulfinylating agent | Sulfide oxidation |
Stepwise Synthesis Pathways
Construction of the Benzofuran Core
Copper-catalyzed cyclization of 2-hydroxyacetophenone derivatives with propargyl alcohols is a widely adopted method. For example:
Reaction Conditions
- Substrate: 2-Hydroxy-4-chloroacetophenone
- Reagents: Propargyl alcohol, CuBr (10 mol%), Na₂CO₃, DMSO, 80°C
- Yield: 78–85%
This step forms the 1-benzofuran scaffold through a Conia-ene cyclization mechanism, confirmed by isotopic labeling studies.
Introduction of the Sulfinylmethyl Group
The sulfinyl moiety is introduced via a two-step sequence:
Thioether Formation
Mitsunobu reaction between 3-hydroxymethylbenzofuran and 2-chlorothiophenol :
Reaction Formula
$$ \text{C}{11}\text{H}9\text{O}2 + \text{C}6\text{H}4\text{ClSH} \xrightarrow{\text{DIAD, PPh}3} \text{C}{17}\text{H}{12}\text{ClOS} + \text{H}_2\text{O} $$
Oxidation to Sulfoxide
Controlled oxidation using meta-chloroperbenzoic acid (m-CPBA) :
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Oxidation
A streamlined protocol using calcium carbide as an acetylene source:
| Component | Quantity | Role |
|---|---|---|
| 2-Hydroxy-4-chloroacetophenone | 1.0 equiv | Benzofuran precursor |
| 2-Chlorobenzenethiol | 1.2 equiv | Sulfur donor |
| CaC₂ | 2.0 equiv | Alkyne generator |
| CuBr | 5 mol% | Cyclization catalyst |
| m-CPBA | 1.1 equiv | Oxidizing agent |
Enzymatic Resolution for Enantiopure Product
Lipase-mediated kinetic resolution of racemic sulfoxide intermediates:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30°C |
| ee | >99% (R-isomer) |
This method addresses the stereochemical challenges inherent to sulfoxide synthesis.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Overall Yield | Purity |
|---|---|---|---|
| Stepwise synthesis | Sequential functionalization | 62% | 98.5% |
| One-pot tandem | Combined cyclization/oxidation | 65% | 97.2% |
| Enzymatic resolution | Chiral separation | 58% | 99.9% ee |
Trade-offs : The one-pot method sacrifices enantiocontrol for efficiency, while enzymatic resolution ensures high ee at the cost of yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the desulfinylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 4-Chlorocinnamic acid
- 4-Bromocinnamic acid
- 4-Fluorocinnamic acid
Uniqueness
(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is unique due to its combination of a benzofuran ring, chlorophenyl groups, and a sulfinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
The compound (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antifungal and antitubercular properties, as well as its implications in cancer treatment.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that incorporate chlorophenyl and benzofuran moieties. The sulfinyl group plays a crucial role in enhancing the biological activity of the compound. The detailed synthetic pathway is essential for understanding how modifications to the structure can influence its efficacy.
Antifungal Activity
Recent studies have demonstrated that derivatives of compounds containing the 4-chlorophenyl group exhibit significant antifungal properties. For example, a related study synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which displayed potent antifungal activity against various pathogenic fungi, including strains resistant to conventional treatments .
| Compound | Fungal Strains Tested | Activity Level |
|---|---|---|
| 3-(4-Chlorophenyl)-4-substituted pyrazole | Candida albicans, Aspergillus niger | High |
| This compound | Trichophyton mentagrophytes | Moderate |
Antitubercular Activity
In addition to antifungal effects, the compound has shown promising results against Mycobacterium tuberculosis H37Rv. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
| Compound | Activity Against M. tuberculosis | Mechanism |
|---|---|---|
| This compound | Effective | Cell wall synthesis disruption |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfinyl group may inhibit specific enzymes involved in fungal and bacterial metabolism.
- Membrane Disruption : The compound could affect the integrity of microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds generate ROS, contributing to their antimicrobial effects.
Case Studies and Research Findings
Research has indicated that modifications to the benzofuran core can enhance biological activity. For instance, a study on structural analogs revealed that specific substitutions at the benzofuran position significantly increased antifungal potency .
Case Study: Antifungal Evaluation
A detailed evaluation was conducted on a series of benzofuran derivatives, including our compound of interest. The study utilized both in vitro and in vivo models to assess efficacy:
- In Vitro Testing : Compounds were tested against standard fungal strains using MIC (Minimum Inhibitory Concentration) assays.
- In Vivo Testing : Animal models were used to evaluate therapeutic effectiveness and toxicity profiles.
Q & A
Q. What synthetic methodologies are recommended for constructing the benzofuran core in this compound?
The benzofuran scaffold can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, NaH in THF facilitates deprotonation and subsequent reactions with phenolic precursors to form substituted benzofurans . The sulfinylmethyl group can be introduced via nucleophilic substitution using (2-chlorophenyl)sulfinyl chloride under anhydrous conditions, followed by purification via column chromatography .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include data collection at 292 K, refinement to an R-factor <0.05, and validation of bond lengths (mean C–C bond: 0.003 Å) . Ensure proper crystal mounting and use of Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
Q. What analytical techniques are suitable for purity assessment and impurity profiling?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A, CAS 42019-78-3) .
- Mass Spectrometry : High-resolution ESI-MS can identify sulfoxide-related degradation products (e.g., sulfone derivatives).
- TGA/DSC : Monitor thermal stability to detect polymorphic impurities .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?
Follow protocols from Project INCHEMBIOL:
- Abiotic Studies : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254–365 nm) .
- Biotic Studies : Use OECD 301F (ready biodegradability) and algal toxicity tests (OECD 201) to determine EC50 values .
- Modeling : Apply QSAR models to predict logP (est. ~3.8) and bioaccumulation potential .
Q. How to resolve contradictions in NMR and X-ray data for sulfoxide stereochemistry?
The sulfinyl group’s chirality can lead to ambiguous NOESY correlations. Cross-validate using:
- VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) configurations .
- SC-XRD : Anisotropic displacement parameters (ADPs) for sulfur/oxygen atoms clarify bond orientation .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons near the sulfinyl group .
Q. What strategies enable structure-activity relationship (SAR) studies for bioactivity optimization?
- Fragment Replacement : Substitute the 4-chlorophenyl group with fluorinated analogs (e.g., 3-fluoro) to modulate lipophilicity .
- Sulfoxide Isosteres : Replace the sulfinylmethyl group with sulfonamides (e.g., -SO2NH2) to enhance metabolic stability .
- Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to study π-π stacking interactions in target binding .
Methodological Considerations
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to grow diffraction-quality crystals. Slow evaporation at 4°C minimizes twinning .
- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) with heptane/ethanol eluent to separate enantiomers of the sulfinyl group .
- Stability Testing : Store the compound under argon at -20°C to prevent sulfoxide oxidation to sulfone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
